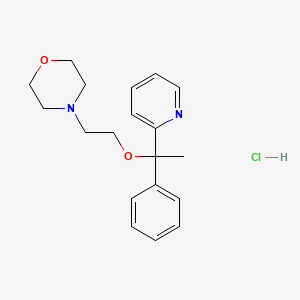![molecular formula C14H8ClF3N2 B13793330 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 885271-43-2](/img/structure/B13793330.png)
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group and a chlorophenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cycloannulation of appropriate precursors. One common method involves the use of a base-mediated [3 + 2]-cycloannulation strategy, where (E)-β-iodovinyl sulfones react with 1-aminopyridinium iodide under basic conditions . This method allows for the efficient construction of the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis and the use of continuous flow reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Cycloaddition Reactions: The compound can be involved in [3 + 2] cycloaddition reactions, particularly with nitroalkenes.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3) is commonly used in cycloannulation reactions.
Catalysts: Palladium catalysts can be used for cross-coupling reactions.
Oxidizing Agents: Various oxidizing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various substituted pyrazolo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure can be useful in the development of new materials with unique electronic properties.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or cellular processes.
Mecanismo De Acción
The mechanism of action for 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in their substitution patterns and applications.
Uniqueness
2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
885271-43-2 |
|---|---|
Fórmula molecular |
C14H8ClF3N2 |
Peso molecular |
296.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)13-7-12-6-3-10(14(16,17)18)8-20(12)19-13/h1-8H |
Clave InChI |
AXYORJDHRBMKHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



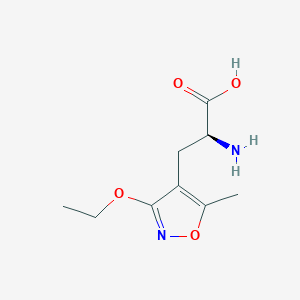
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
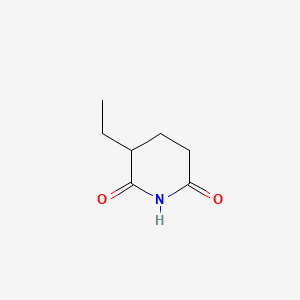
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
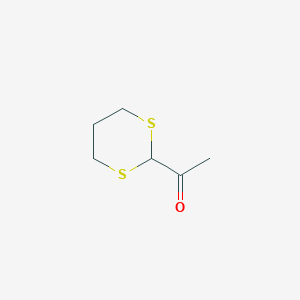



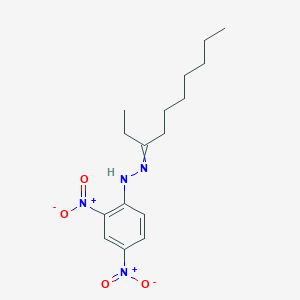
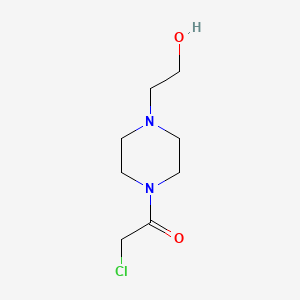
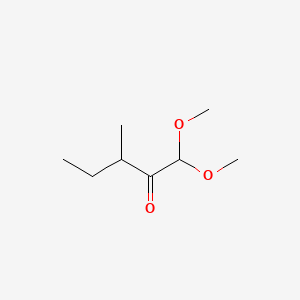
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
